molecular formula C11H22N2S B1464876 [1-(Thian-4-yl)piperidin-3-yl]methanamine CAS No. 1249927-86-3

[1-(Thian-4-yl)piperidin-3-yl]methanamine

Cat. No. B1464876
CAS RN: 1249927-86-3
M. Wt: 214.37 g/mol
InChI Key: AUSQBAHHDALNEV-UHFFFAOYSA-N
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Description

1-(Thian-4-yl)piperidin-3-yl]methanamine, also known as 1-thian-4-yl-3-piperidin-1-ylmethanamine or 1-thian-4-yl-3-piperidin-1-ylmethanamine, is an organic compound with a unique chemical structure that has been studied for its potential applications in both scientific research and drug development. This compound has been studied for its potential to act as a ligand in certain biochemical processes, as well as its potential to act as a prodrug.

Scientific Research Applications

1-(Thian-4-yl)piperidin-3-yl]methanamine has been studied for its potential applications in scientific research. This compound has been studied as a ligand in certain biochemical processes, such as enzyme-catalyzed reactions. In addition, this compound has been studied as a prodrug, which is a compound that is converted into an active drug in the body. This compound has been studied for its potential to act as a prodrug for certain drugs, such as opioids.

Mechanism of Action

The mechanism of action of 1-(Thian-4-yl)piperidin-3-yl]methanamine is not yet fully understood. However, it is believed that this compound may act as a ligand in certain biochemical processes, such as enzyme-catalyzed reactions. In addition, this compound may act as a prodrug, which is a compound that is converted into an active drug in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Thian-4-yl)piperidin-3-yl]methanamine are not yet fully understood. However, this compound has been studied for its potential to act as a ligand in certain biochemical processes, as well as its potential to act as a prodrug. As a ligand, this compound has been studied for its potential to bind to certain molecules, such as enzymes, and thus influence their activity. As a prodrug, this compound has been studied for its potential to be converted into an active drug in the body.

Advantages and Limitations for Lab Experiments

1-(Thian-4-yl)piperidin-3-yl]methanamine has several advantages and limitations for use in laboratory experiments. One advantage of this compound is its low toxicity, which makes it safe to use in laboratory experiments. In addition, this compound has a relatively simple synthesis method, which makes it easy to prepare for laboratory experiments. However, this compound also has several limitations for use in laboratory experiments. For example, this compound is not very soluble in water, which may limit its use in certain laboratory experiments. In addition, this compound has a relatively low potency, which may limit its use in certain laboratory experiments.

Future Directions

There are several potential future directions for 1-(Thian-4-yl)piperidin-3-yl]methanamine. One potential future direction is to further study the compound as a ligand in certain biochemical processes, such as enzyme-catalyzed reactions. In addition, this compound could be further studied as a prodrug, which is a compound that is converted into an active drug in the body. Furthermore, this compound could be further studied for its potential to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. Finally, this compound could be further studied for its potential to act as an agonist or antagonist of certain receptors, such as opioid receptors.

properties

IUPAC Name

[1-(thian-4-yl)piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2S/c12-8-10-2-1-5-13(9-10)11-3-6-14-7-4-11/h10-11H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSQBAHHDALNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCSCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Thian-4-yl)piperidin-3-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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